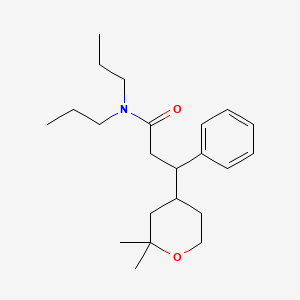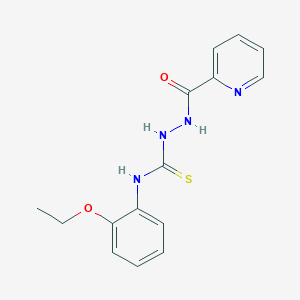
3-(2,2-dimethyloxan-4-yl)-3-phenyl-N,N-dipropylpropanamide
概要
説明
3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide is a complex organic compound characterized by its unique structural features This compound contains a tetrahydropyran ring, a phenyl group, and a dipropylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethyloxan-4-yl)-3-phenyl-N,N-dipropylpropanamide typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the tetrahydropyran ring through a cyclization reaction, followed by the introduction of the phenyl group and the dipropylpropanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
Chemistry
In chemistry, 3-(2,2-dimethyloxan-4-yl)-3-phenyl-N,N-dipropylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity. Its interactions with biological molecules and systems can provide insights into its potential therapeutic applications.
Medicine
In medicine, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound may be utilized in the development of new materials, such as polymers or coatings. Its unique properties can enhance the performance and functionality of these materials.
作用機序
The mechanism of action of 3-(2,2-dimethyloxan-4-yl)-3-phenyl-N,N-dipropylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- 3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propylamine
- 3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propanoate
Uniqueness
Compared to similar compounds, 3-(2,2-dimethyloxan-4-yl)-3-phenyl-N,N-dipropylpropanamide stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-3-phenyl-N,N-dipropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO2/c1-5-13-23(14-6-2)21(24)16-20(18-10-8-7-9-11-18)19-12-15-25-22(3,4)17-19/h7-11,19-20H,5-6,12-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPCADCBGDOLFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC(C1CCOC(C1)(C)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323421 | |
| Record name | 3-(2,2-dimethyloxan-4-yl)-3-phenyl-N,N-dipropylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797603 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
671763-71-6 | |
| Record name | 3-(2,2-dimethyloxan-4-yl)-3-phenyl-N,N-dipropylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxy-4-nitrophenyl)-2-({1-[(pentamethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazinecarboxamide](/img/structure/B4130247.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B4130255.png)

![N-[4-(methylthio)benzyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4130290.png)
![2-[(3-nitrophenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4130302.png)

![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4130317.png)
![17-bicyclo[2.2.1]hept-2-yl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4130330.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4130337.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide](/img/structure/B4130339.png)
![Methyl 2-[({2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazinyl}carbonyl)amino]benzoate](/img/structure/B4130347.png)
![diethyl 5-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4130358.png)
![1-[4-(Butan-2-yl)phenyl]-3-[2-(methylsulfanyl)phenyl]thiourea](/img/structure/B4130366.png)
![N-(furan-2-ylmethyl)-2-[phenyl(phenylsulfanyl)acetyl]hydrazinecarbothioamide](/img/structure/B4130373.png)
